![molecular formula C15H10O3 B5672672 phenyl 1-benzofuran-2-carboxylate](/img/structure/B5672672.png)
phenyl 1-benzofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including phenyl 1-benzofuran-2-carboxylate, can involve several strategies. One approach involves the Claisen rearrangement and ring-closing metathesis as key steps, allowing for the transformation of phenols into benzofurans and related structures in good to excellent yields (Kotha & Solanke, 2022). Another method includes the intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation, providing an efficient pathway to 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates under mild conditions (Kobayashi et al., 2015).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by specific intramolecular and intermolecular interactions. For example, 1-benzofuran-2,3-dicarboxylic acid shows an intramolecular hydrogen bond between the two carboxyl groups, while the second carboxyl function is involved in intermolecular hydrogen bonding, leading to a layered structure with pi-pi stacking (Titi & Goldberg, 2009).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids, showcasing the reactivity of the benzofuran core towards functionalization (Giri & Yu, 2008).
Physical Properties Analysis
The physical properties of benzofuran derivatives can be influenced by their molecular structure, including the presence of substituents and their arrangement. For instance, the introduction of phenylsulfonyl groups in benzofuran compounds can impact their crystal structure and intermolecular interactions, such as pi-pi and C-H...O hydrogen bonding, which can affect their melting points, solubility, and other physical properties (Choi et al., 2007).
Chemical Properties Analysis
The chemical properties of phenyl 1-benzofuran-2-carboxylate and related compounds are significantly determined by the benzofuran core and the nature of the substituents. These compounds exhibit a range of reactivities, such as electrophilic substitution, nucleophilic addition, and complexation with metals, which can be utilized in various chemical transformations and the synthesis of targeted molecules (Joshi et al., 2016).
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Biscationic, Trypanocidal 1-Benzofuran Compounds : Phenyl 1-benzofuran-2-carboxylate derivatives have been synthesized for trypanocidal applications. The study developed compounds with various substituents, demonstrating the chemical versatility of the core benzofuran structure (Dann et al., 1982).
Efficient Preparation Methods : Another research developed a novel method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, emphasizing the efficient synthesis of these compounds under mild conditions (Kobayashi et al., 2015).
Sigma Receptor Ligands : Research into benzofuran-2-carboxamide ligands for sigma receptors involved microwave-assisted synthesis and modified reactions, highlighting phenyl 1-benzofuran-2-carboxylate's potential in receptor-targeted drug development (Marriott et al., 2012).
Material Science and Molecular Studies
Dielectric and Thermal Properties : A study on the dielectric and thermal properties of methacrylate polymer bearing a benzofuran derivative (including phenyl 1-benzofuran-2-carboxylate) reveals insights into its potential use in materials science (Çelik & Coskun, 2018).
Improved Inhibitors of CLC-Kb Channels : Researchers synthesized 3-phenyl-1-benzofuran-2-carboxylic acids as potential inhibitors of ClC-K chloride channels, demonstrating the compound's relevance in biological channel studies (Piemontese et al., 2010).
Molecular Docking and Biological Activities : A study explored the structural optimization, molecular docking, and biological activities of benzofuran-carboxylic acids derivatives, indicating their potential application in cancer and microbial disease treatment (Sagaama et al., 2020).
Chemical and Structural Analysis
Study of Crystal Structure : The crystal structure of 2-(3-ethylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid was analyzed, providing insights into the molecular geometry and interactions of such compounds (Choi et al., 2007).
Isomerization Studies : Research on the cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate contributes to the understanding of photochemical properties of such compounds (Yong-jia, 2010).
Neuroprotective and Antioxidant Effects : A study on novel benzofuran-2-carboxamide derivatives, including the phenyl variant, showed significant neuroprotective and antioxidant effects, suggesting its potential in neurological disorders (Cho et al., 2015).
properties
IUPAC Name |
phenyl 1-benzofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDASRWNMSAYZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-benzofuran-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.